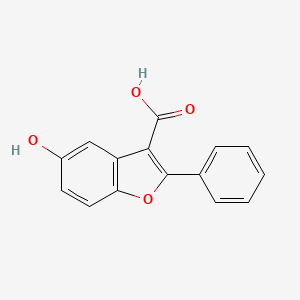
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular weight of 254.24 .
Synthesis Analysis
The synthesis of benzofuran derivatives like “this compound” has been reported in several studies . For instance, one study describes the formylation of 5-hydroxybenzofuran derivatives . Another study discusses the insilico screening and synthesis of 5-hydroxy-2-phenyl-1-benzofuran-3 (2H)-one derivatives as potential anti-cancer agents .Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H10O4/c16-10-6-7-12-11 (8-10)13 (15 (17)18)14 (19-12)9-4-2-1-3-5-9/h1-8,16H, (H,17,18) . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 254.24 .Scientific Research Applications
Synthesis and Chemical Properties
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of interest in the synthesis of novel organic compounds due to its unique structure. Gao et al. (2011) described a method for synthesizing a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the versatility of benzofuran derivatives in organic synthesis Gao, Liu, Jiang, & Li, 2011. Similarly, Luo et al. (2005) explored the use of 5-hydroxy-3-methyl-3H-benzofuran-2-one, a closely related compound, to prepare tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, indicating the potential for this compound in the synthesis of complex organic molecules Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005.
Bioactive Compounds Discovery
Research into benzofuran derivatives has also led to the discovery of bioactive compounds. Ma et al. (2017) isolated cytotoxic neolignans from Daphniphyllum macropodum, a traditional Chinese medicine, demonstrating the potential of benzofuran derivatives in developing new anticancer agents Ma, Yang, Brown, Wang, Deng, Ke, Xu, Huang, Yang, & Feng, 2017. This suggests that this compound could serve as a precursor or model compound in the synthesis of bioactive molecules.
Photophysical Properties for Sensing Applications
Li et al. (2018) developed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for physiological pH sensing, showcasing the utility of benzofuran derivatives in creating sensitive sensors for biological and environmental monitoring Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018. This application underscores the potential for this compound in the development of chemosensors and other diagnostic tools.
Antimicrobial and Biological Activities
Investigations into the antimicrobial properties of benzofuran derivatives have also been conducted. Idrees et al. (2020) synthesized a series of benzofuran-2-yl-pyrazole derivatives and tested their antibacterial activity, highlighting the antimicrobial potential of benzofuran compounds Idrees, Bodkhe, Siddiqui, & Kola, 2020. This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.
Future Directions
Benzofuran compounds, including “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzofuran derivatives .
Properties
IUPAC Name |
5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSIUBBUSEXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)
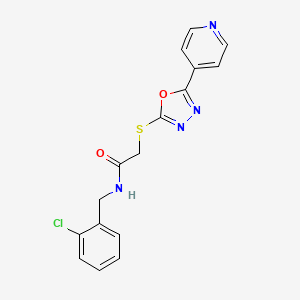
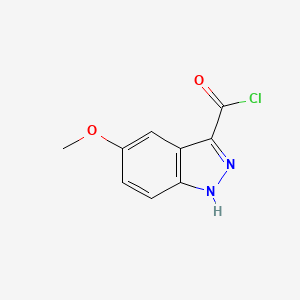
![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)

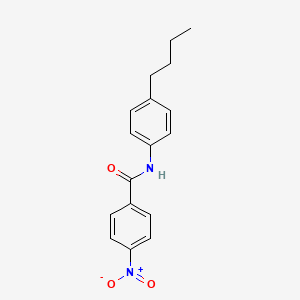
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)
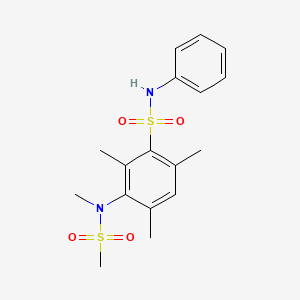
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862564.png)
![2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B2862566.png)

